Tri-n-butylborane-3-methoxypropylamine
Overview
Description
Preparation Methods
The preparation of tri-n-butylborane-3-methoxypropylamine involves the reaction of 3-methoxypropylamine with tri-n-butylborane chloride in an anhydrous organic solvent . The reaction typically requires controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain high-purity compounds .
Chemical Reactions Analysis
Tri-n-butylborane-3-methoxypropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the borane group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tri-n-butylborane-3-methoxypropylamine has several scientific research applications:
Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of tri-n-butylborane-3-methoxypropylamine involves its ability to form stable complexes with various substrates. The borane group can coordinate with electron-rich sites on molecules, facilitating chemical transformations. The 3-methoxypropylamine moiety provides additional stability and solubility to the compound, enhancing its reactivity in different environments .
Comparison with Similar Compounds
Tri-n-butylborane-3-methoxypropylamine can be compared with other borane complexes, such as triethylborane and triphenylborane. While all these compounds share similar reactivity due to the borane group, this compound is unique in its enhanced solubility and stability provided by the 3-methoxypropylamine moiety . This makes it particularly useful in applications requiring high solubility and stability.
Similar compounds include:
- Triethylborane
- Triphenylborane
- Tri-n-butylborane
Properties
IUPAC Name |
tributyl-(3-methoxypropylazaniumyl)boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38BNO/c1-5-8-12-17(13-9-6-2,14-10-7-3)18-15-11-16-19-4/h5-16,18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZSVOCQLXCXET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(CCCC)(CCCC)[NH2+]CCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38BNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345269-15-0 | |
Record name | (T-4)-Tributyl(3-methoxy-1-propanamine-κN)boron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345269-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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